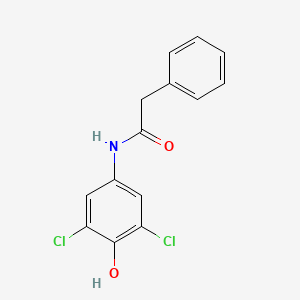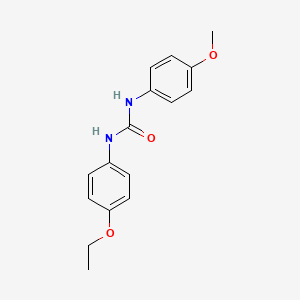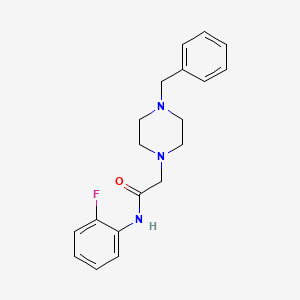
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as arthritis, migraine, and menstrual cramps. The chemical structure of diclofenac consists of a phenylacetic acid moiety attached to a phenyl ring with a dichloro-substituted hydroxyl group.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit platelet aggregation, which can help prevent blood clots. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide has been shown to have an effect on the immune system, reducing the production of cytokines and other inflammatory mediators.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It has also been extensively studied, making it a well-characterized compound with a known mechanism of action. However, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide also has some limitations. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments. In addition, its mechanism of action may not be relevant to all experimental systems.
将来の方向性
There are several future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide. One area of interest is its potential in treating cancer. Diclofenac has been shown to have antitumor effects in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential in treating neurological disorders such as Alzheimer's disease. Diclofenac has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential in humans. Finally, there is a need for further research on the safety and efficacy of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide in various patient populations, particularly in children and pregnant women.
合成法
The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide involves the reaction of 2,6-dichlorophenol with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenoxy) acetyl chloride. This intermediate is then reacted with phenylacetic acid in the presence of a base such as sodium hydroxide to form N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide.
科学的研究の応用
Diclofenac has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it an effective treatment for conditions such as arthritis, migraine, and menstrual cramps. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide has been studied for its potential in treating cancer, Alzheimer's disease, and other neurological disorders.
特性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-10(8-12(16)14(11)19)17-13(18)6-9-4-2-1-3-5-9/h1-5,7-8,19H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSESGUQGQZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![4-chloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5726664.png)

![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)

![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)




![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)